molecular formula C8H13N3O2S B1595798 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 28795-33-7

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B1595798
CAS RN: 28795-33-7
M. Wt: 215.28 g/mol
InChI Key: MFRJPLQSIRTHSZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Crystallography and Molecular Structure

  • Hydrolysis and Crystallization : The hydrolysis of similar nitroimidazole derivatives leads to substances that crystallize in unique ways. For instance, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a related compound, forms a dihydrate through crystallization, demonstrating the planar nature of these molecules and their ability to form three-dimensional networks via hydrogen bonding (Wu, Liu, & Ng, 2005).

Electrochemical Behavior

  • Electrochemical Studies : Electrochemical behaviors of nitroimidazole derivatives have been extensively studied. For instance, tinidazole, a closely related compound, exhibits complex electrochemical reactions at different pH levels, showcasing diverse electron transfer processes (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).

Drug Synthesis and Biological Activity

  • Synthesis and Biological Activity : Various derivatives of nitroimidazoles are synthesized and evaluated for biological activities. For example, derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate have been found to exhibit significant β-glucuronidase inhibitory activity (Salar et al., 2017).

  • Antimicrobial and Antifungal Properties : Some nitroimidazole derivatives demonstrate notable antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Günay et al., 1999).

  • Synthesis Techniques : Improved methods for synthesizing intermediates like 1-(2-ethylthio-ethyl)-2-methyl-5-nitryl-1H-imidazole have been developed, showing advancements in the manufacturing processes for related drugs (Hu, 2010).

Computational and Theoretical Studies

  • Computational Analysis : Computational techniques like molecular docking have been employed to elucidate the interactions and potential applications of nitroimidazole derivatives. For example, spectroscopic and computational studies on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole have revealed insights into its antiprotozoal properties (Manjusha et al., 2020).

  • Biodegradability Studies : Research on the biodegradability of imidazole derivatives, including nitroimidazoles, provides insight into their environmental impact and decomposition pathways (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).

Safety And Hazards

This involves identifying the potential health risks and environmental hazards associated with the compound. It includes information on toxicity, flammability, reactivity, and any precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRJPLQSIRTHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182975
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

CAS RN

28795-33-7
Record name 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28795-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028795337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-(ETHYLTHIO)ETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W333Y9BQ8L
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J WANG, W DU, X WEI, Z XIE… - Acta Pharmaceutica …, 2019 - pesquisa.bvsalud.org
Five components in the impurity profile of tinidazole glucose injection were detected and identified by UPLC-Q Exactive quadrupole-electrostatic field orbitrap high resolution mass …
Number of citations: 0 pesquisa.bvsalud.org
王静静, 堵伟锋, 卫星红, 谢子立, 程杰 - 药学学报, 2019 - html.rhhz.net
: 本文采用UPLC-Q Exactive 四极杆-静电场轨道阱高分辨液质联用技术, 结合对照品保留时间定位, 有机反应理论, 紫外光谱等手段检测并鉴定了替硝唑葡萄糖注射液杂质谱中的5 个杂质, 分别…
Number of citations: 2 html.rhhz.net

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